molecular formula C10H17N B586517 1-Adamantan-d15-amine CAS No. 33830-10-3

1-Adamantan-d15-amine

Cat. No.: B586517
CAS No.: 33830-10-3
M. Wt: 166.345
InChI Key: DKNWSYNQZKUICI-BXSQCBKHSA-N
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Description

1-Adamantan-d15-amine is a deuterium-labeled amine compound with the chemical formula C10H2D15N. It is a derivative of 1-Adamantanamine, where hydrogen atoms are replaced by deuterium isotopes. This compound is known for its unique properties due to the presence of deuterium, which makes it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantan-d15-amine can be synthesized through several methods. One common approach involves the reaction of 1-Adamantanamine with deuterium-labeled reagents. For example, the compound can be prepared by reacting 1-Adamantanamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . Another method involves the use of deuterium-labeled hydrogen fluoride (DF) or deuterium-labeled sodium hydroxide (NaOD) as reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Adamantan-d15-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Adamantan-d15-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Adamantan-d15-amine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with biological molecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Adamantan-d15-amine is unique due to its deuterium labeling, which distinguishes it from other adamantane derivatives. Similar compounds include:

The presence of deuterium in this compound provides unique properties, such as altered reaction kinetics and enhanced stability, making it valuable for specific scientific applications .

Biological Activity

1-Adamantan-d15-amine is a deuterated derivative of the adamantane family, which has garnered attention due to its potential biological activities, particularly in antiviral, antibacterial, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is characterized by its adamantane core, a polycyclic structure known for its unique properties. The incorporation of deuterium (d15) enhances its stability and alters its pharmacokinetic properties. Synthesis methods typically involve the deuteration of 1-adamantanamine using deuterated solvents or reagents, which has been shown to affect the compound's biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antiviral Activity

This compound and its analogs have been studied for their antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the M2 ion channel, crucial for viral replication. Studies indicate that deuterated compounds may exhibit enhanced potency compared to their non-deuterated counterparts due to altered metabolic pathways.

Antibacterial Activity

Research has demonstrated that adamantane derivatives possess significant antibacterial properties. A study evaluating various adamantane derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and fungi like Candida albicans . This suggests that this compound may also have promising antibacterial activity.

Anticancer Activity

The anticancer potential of adamantane derivatives has been explored through various in vitro studies. For instance, compounds derived from adamantane have shown cytotoxic effects on cancer cell lines with IC50 values less than 10 µM, indicating significant anti-proliferative activity . The structural modifications in this compound could enhance its selectivity and efficacy against specific cancer types.

Case Study: Antimycobacterial Evaluation

A notable study evaluated the antimycobacterial activity of adamantane derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values significantly lower than standard treatments, suggesting that modifications to the adamantane structure can lead to improved therapeutic agents against resistant strains .

CompoundMIC (µM)Activity Type
8j0.012Antimycobacterial
8b0.096Antitubercular
7a<10Anticancer

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on various human cell lines (A549, T47D, L929, HeLa) revealed that while some adamantane derivatives were cytotoxic at higher concentrations, others demonstrated selectivity with minimal effects on normal cells . This highlights the potential for developing targeted therapies with reduced side effects.

Properties

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-BXSQCBKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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